Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate
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Overview
Description
Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate is an organic compound with a unique structure that combines an ethyl ester, an amino group, and a tri(propan-2-yl)silyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate typically involves the reaction of 2-amino-3-bromobenzoic acid with tri(propan-2-yl)silane in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by esterification with ethanol to form the ethyl ester. The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for catalyst and reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tri(propan-2-yl)silyl group can be substituted with other silyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as chlorosilanes or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitro or nitroso derivatives of the benzoate.
Reduction: Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzyl alcohol.
Substitution: Various silyl-substituted benzoates depending on the substituent used.
Scientific Research Applications
Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silyl-functionalized polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tri(propan-2-yl)silyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate can be compared with other silyl-substituted benzoates and amino benzoates:
Similar Compounds: Ethyl 2-amino-3-(trimethylsilyl)benzoate, Ethyl 2-amino-3-(triethylsilyl)benzoate.
Uniqueness: The tri(propan-2-yl)silyl group provides steric bulk and increased lipophilicity compared to smaller silyl groups, potentially enhancing the compound’s stability and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
185339-21-3 |
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Molecular Formula |
C18H31NO2Si |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
ethyl 2-amino-3-tri(propan-2-yl)silylbenzoate |
InChI |
InChI=1S/C18H31NO2Si/c1-8-21-18(20)15-10-9-11-16(17(15)19)22(12(2)3,13(4)5)14(6)7/h9-14H,8,19H2,1-7H3 |
InChI Key |
STFAPNLHXBWCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[Si](C(C)C)(C(C)C)C(C)C)N |
Origin of Product |
United States |
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